molecular formula C23H28N4O4S B14104229 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14104229
M. Wt: 456.6 g/mol
InChI Key: NSLZPKLCPNLZPZ-UHFFFAOYSA-N
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Description

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a piperazine ring substituted with a methoxyphenyl group, and an oxoethyl side chain

Preparation Methods

The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Piperazine Ring: The piperazine ring, substituted with a methoxyphenyl group, is introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective substitution.

    Attachment of the Oxoethyl Side Chain: The oxoethyl side chain is attached via acylation reactions, often using acyl chlorides or anhydrides as reagents.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: A piperazine derivative used as an alpha1-adrenergic receptor antagonist.

    Urapidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H28N4O4S

Molecular Weight

456.6 g/mol

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H28N4O4S/c1-16(2)14-27-22(29)21-18(8-13-32-21)26(23(27)30)15-20(28)25-11-9-24(10-12-25)17-6-4-5-7-19(17)31-3/h4-8,13,16H,9-12,14-15H2,1-3H3

InChI Key

NSLZPKLCPNLZPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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